DASB is a selective serotonin reuptake inhibitor (SSRI) that is used as a research tool to study the SERT system. It is a member of the arylpiperazine class of compounds and was first synthesized in 1997.
DASB has a molecular weight of 394.49 g/mol and a melting point of 147-150°C. It is a white crystalline powder that is sparingly soluble in water and soluble in ethanol and DMSO. Its chemical structure contains an arylpiperazine core, a fluorophenyl group, and a decane bridge.
DASB is synthesized through a multi-step reaction starting with 4-fluorobenzenamine and 1,5-dibromopentane. The final step involves the coupling of an intermediate with 3-amino-1,2-propanediol followed by purification through HPLC. The compound is characterized through various analytical techniques such as NMR, IR, and mass spectrometry.
DASB is typically analyzed through high-performance liquid chromatography (HPLC) or radioligand binding assays. HPLC is used to quantify the compound's purity, while radioligand binding assays are used to measure its affinity and selectivity for the SERT system.
DASB selectively binds to the SERT system and inhibits serotonin reuptake, leading to increased serotonin levels. This makes it a useful tool for studying the SERT system in vivo and in vitro. It has also been shown to have a high affinity and selectivity for the SERT system, making it a potential candidate for therapeutic use in depression and anxiety disorders.
Studies have shown that DASB has low toxicity and is well-tolerated in animals at therapeutic doses. However, like all research chemicals, its safety profile should be evaluated on a case-by-case basis before use in scientific experiments.
DASB is commonly used in positron emission tomography (PET) scans to visualize the SERT system in vivo. It is also used to study the role of the SERT system in various neurological and psychiatric disorders.
Current research on DASB is focused on understanding the SERT system and its potential role in neurological disorders such as depression, anxiety, and autism. It is also being studied as a potential therapeutic target for these disorders.
DASB has potential applications in the pharmaceutical industry as a new drug candidate for disorders related to the SERT system. It may also have applications in imaging techniques for medical diagnosis.
One limitation of DASB is its specificity for the SERT system, which may limit its use in studying other neurotransmitter systems. Future directions for research include understanding the role of the SERT system in different neurological disorders and developing new compounds that target the system more specifically.
1. Develop new compounds that are more selective for the SERT system 2. Investigate the role of the SERT system in different neurological disorders 3. Study the effects of long-term DASB exposure on brain function 4. Develop new imaging techniques that allow for better visualization of the SERT system in vivo 5. Conduct pre-clinical studies to evaluate the safety and efficacy of DASB for therapeutic use 6. Investigate the potential use of DASB in treating disorders related to the SERT system 7. Determine the effects of DASB on neurotransmitter systems other than serotonin 8. Explore the potential use of DASB as a diagnostic tool for neurological disorders.
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.